molecular formula C14H13N3O B336738 2-methyl-N'-(2-pyridinylmethylene)benzohydrazide

2-methyl-N'-(2-pyridinylmethylene)benzohydrazide

Cat. No. B336738
M. Wt: 239.27 g/mol
InChI Key: ZDZRPVSRIOPDPC-MHWRWJLKSA-N
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Description

2-methyl-N-(2-pyridinylmethylideneamino)benzamide is a member of benzoic acids.

Scientific Research Applications

1. Spectroscopy and Dynamics Studies

  • The derivative from 2-pyridinecarboxaldehyde, related to 2-methyl-N'-(2-pyridinylmethylene)benzohydrazide, has been studied for its E/Z isomerization induced by ultraviolet radiation. Such compounds are significant in the context of molecular machines and electronic devices due to their dynamic properties and spectroscopy characteristics (Gordillo et al., 2016).

2. Structural Characterization and Electronic Properties

  • Structural characterization through various spectroscopic methods, including X-ray diffraction, FT-IR, and UV–Visible spectra, has been a focus area. The theoretical and experimental studies of derivatives like N′-((Pyridin-2-yl)methylene)benzohydrazide help in understanding their vibrational frequencies and electronic transitions (Babu et al., 2014).

3. Photomagnetic and Spin-Crossover Studies

  • Research into iron(II) spin-crossover compounds featuring benzohydrazide derivatives has revealed their potential in photomagnetic studies. These compounds exhibit unique properties like light-induced excited spin state trapping (LIESST) and temperature-dependent spin transitions (Zhang et al., 2010).

4. Fluorophore Development for Emissive Layers

  • Zinc(II) complexes with pyridinyl-hydrazone moieties, including those similar to 2-methyl-N'-(2-pyridinylmethylene)benzohydrazide, have been developed as fluorophores. These exhibit intense blue fluorescence in the solid state due to aggregation-induced emission, making them promising for blue emissive layers in optoelectronic applications (Diana et al., 2019).

5. Synthesis and Corrosion Inhibition

  • The synthesis of derivatives like 2-Amino-N′-((thiophen-2-yl)methylene)benzohydrazide and their application in corrosion inhibition has been explored. These compounds show promise as eco-friendly corrosion inhibitors with potential applications in industrial settings (Singh et al., 2018).

6. Antimicrobial Activities

  • Synthesized benzohydrazide derivatives have been examined for their antibacterial properties. Such compounds are important in the development of new antimicrobial agents (Shaikh, 2013).

7. Optical Chemosensors

  • Novel hydrazide-based Schiff base compounds have been designed for the detection of Ni2+ ions. These chemosensors have applications in live cell imaging, smart phone-based analysis, and molecular logic gates (Manna et al., 2019).

properties

Product Name

2-methyl-N'-(2-pyridinylmethylene)benzohydrazide

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C14H13N3O/c1-11-6-2-3-8-13(11)14(18)17-16-10-12-7-4-5-9-15-12/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

ZDZRPVSRIOPDPC-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=N2

SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=N2

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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